molecular formula C16H23NO3S B2362364 N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide CAS No. 1904064-97-6

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide

Cat. No.: B2362364
CAS No.: 1904064-97-6
M. Wt: 309.42
InChI Key: JPMPLOZQWDXSBR-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide is an organic compound with the molecular formula C16H23NO3S. This compound is characterized by the presence of a phenoxy group, a tetrahydro-2H-pyran-4-ylthio group, and a propanamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide involves multiple steps. One common method includes the reaction of 2-phenoxypropanoic acid with 2-((tetrahydro-2H-pyran-4-yl)thio)ethylamine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to changes in cellular pathways. For example, it may bind to active sites of enzymes, blocking their activity and affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(2-((tetrahydro-2H-pyran-2-yl)thio)ethyl)propanamide
  • 2-phenoxy-N-(2-((tetrahydro-2H-pyran-3-yl)thio)ethyl)propanamide
  • 2-phenoxy-N-(2-((tetrahydro-2H-pyran-5-yl)thio)ethyl)propanamide

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-13(20-14-5-3-2-4-6-14)16(18)17-9-12-21-15-7-10-19-11-8-15/h2-6,13,15H,7-12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMPLOZQWDXSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1CCOCC1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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